molecular formula C16H19Cl2N3O2S B2964773 (Z)-1-(2-((4-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride CAS No. 1180034-65-4

(Z)-1-(2-((4-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride

Cat. No.: B2964773
CAS No.: 1180034-65-4
M. Wt: 388.31
InChI Key: MEWCXYOKQZQHQD-FTUZMNKQSA-N
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Description

(Z)-1-(2-((4-Chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride is a thiazole-derived compound featuring a Z-configuration at the imino group, a morpholino substituent, and a 4-chlorophenyl moiety. The hydrochloride salt enhances its crystallinity and solubility in polar solvents. Its structure combines a planar thiazole core with a perpendicular 4-chlorophenyl group, a common motif in bioactive molecules targeting enzymes or receptors via π-π stacking and hydrogen bonding. While the provided evidence lacks direct data on this compound, structural analogs and synthesis methodologies from the literature allow for comparative analysis .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)imino-4-methyl-3-morpholin-4-yl-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S.ClH/c1-11-15(12(2)21)23-16(18-14-5-3-13(17)4-6-14)20(11)19-7-9-22-10-8-19;/h3-6H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWCXYOKQZQHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=C(C=C2)Cl)N1N3CCOCC3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(2-((4-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure

The compound features a thiazole ring, a morpholine group, and a chlorophenyl substituent. Its chemical structure can be represented as follows:

C14H16ClN3O Molecular Formula \text{C}_{14}\text{H}_{16}\text{Cl}\text{N}_3\text{O}\quad \text{ Molecular Formula }

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related thiazole derivatives. For instance, a series of thiazol-4-one derivatives demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
7b0.220.2570
Ciprofloxacin1.02.050

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. In vitro studies showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For example, compounds derived from similar thiazole structures were found to inhibit cell proliferation in colon carcinoma and breast cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .

Case Study: Thiazole Derivative in Cancer Research

A study focused on a thiazole derivative showed that it effectively inhibited the growth of HCT-116 colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes involved in bacterial resistance mechanisms. Notably, it has shown promising results as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

Toxicity and Safety Profile

Hemolytic activity studies indicated that the compound exhibits low toxicity, with hemolysis percentages ranging from 3.23% to 15.22%, significantly lower than standard toxic agents like Triton X-100 . Additionally, non-cytotoxicity was confirmed with IC50 values greater than 60 µM.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazole Derivatives

Compound Name Core Structure Substituents Configuration Synthesis Method Reference
(Z)-Target Compound (Hydrochloride) 2,3-Dihydrothiazole 4-Chlorophenyl, morpholino, methyl, ethanone Z Likely involves reflux (DMF/AcOH)* -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Thiazole 4-Chlorophenyl, fluorophenyl, triazol Isostructural Reflux, DMF crystallization
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)... 4-Thiazolidinone Methoxyphenyl, hydroxyphenyl Z Reflux (DMF/AcOH, NaOAc)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-Chlorophenyl, thiocarbonohydrazide E Hydrogen-bonded crystallization

*Inferred from analogous methods in .

Key Observations:

The morpholino group introduces a six-membered saturated ring with N and O atoms, enhancing solubility and hydrogen-bonding capacity compared to aryl or triazole substituents in analogs .

Stereochemical Impact: The Z-configuration in the target compound and ’s thiazolidinone contrasts with the E-configuration in ’s triazole-thione. This configuration affects molecular planarity and intermolecular interactions, as seen in crystallographic studies .

Synthetic Pathways: Reflux in DMF/acetic acid with sodium acetate is a common method for thiazole and thiazolidinone synthesis (e.g., ). The target compound’s hydrochloride salt likely requires post-synthetic neutralization with HCl.

Crystallographic and Computational Analysis

Table 2: Crystallographic Parameters of Comparable Compounds

Compound (Reference) Crystal System Space Group Key Interactions Software Used
(Compound 4) Triclinic P¯1 π-π stacking, van der Waals SHELX
Not specified - N–H···O/S, O–H···S hydrogen bonds (hexamer) SHELXTL
Not specified - Chlorine-mediated packing Multiwfn *

Key Findings:

  • Packing Efficiency: The triclinic system in ’s thiazole derivatives allows dense packing via π-π interactions, whereas the target compound’s morpholino group may disrupt planarity, reducing stacking efficiency .

Substituent Effects on Physicochemical Properties

  • 4-Chlorophenyl vs.
  • Morpholino vs. Hydroxyphenyl: The morpholino group’s polarity improves aqueous solubility relative to ’s hydroxyphenyl-thiazolidinone, which may require protonation for dissolution .

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